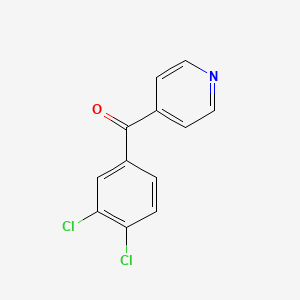

3,4-Dichlorophenyl-4-pyridyl ketone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62246-98-4 |

|---|---|

Molecular Formula |

C12H7Cl2NO |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

(3,4-dichlorophenyl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C12H7Cl2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-7H |

InChI Key |

MYNUUPOPJUCZCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC=NC=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dichlorophenyl 4 Pyridyl Ketone and Analogues

Direct Synthesis Approaches

The direct formation of the carbon-carbon bond between the 3,4-dichlorophenyl and 4-pyridyl moieties to yield the target ketone is a primary focus of synthetic efforts. Several classical and modern organic reactions can be adapted for this purpose.

Condensation Reactions Involving Carbonyl Precursors and Amine Derivatives

While condensation reactions are fundamental in organic synthesis, their direct application to form 3,4-Dichlorophenyl-4-pyridyl ketone from simple carbonyl and amine precursors is not a commonly reported high-yield strategy. However, related condensation reactions, such as the Knoevenagel condensation, are pivotal in constructing precursors for more complex pyridyl structures. The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgnih.govsigmaaldrich.comnumberanalytics.com This reaction is crucial for forming carbon-carbon double bonds and is often a key step in the synthesis of various heterocyclic compounds. wikipedia.org

For instance, a Knoevenagel condensation could be envisioned between a derivative of 3,4-dichlorobenzaldehyde (B146584) and a compound containing an activated methylene group adjacent to a pyridine (B92270) ring, although this would not directly yield the target ketone.

Friedel-Crafts Acylation Strategies in Aryl Ketone Synthesis

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orgchemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.com The direct Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with isonicotinoyl chloride (4-pyridinecarbonyl chloride) in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) is a theoretical route to this compound. wikipedia.orgchemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.com

However, the pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. Furthermore, the nitrogen atom can coordinate with the Lewis acid catalyst, further reducing its reactivity. masterorganicchemistry.com To overcome these challenges, stoichiometric amounts of the catalyst are often required. wikipedia.org An alternative approach involves the acylation of a pre-metalated pyridine derivative or the use of a more reactive pyridine derivative.

Table 1: Hypothetical Friedel-Crafts Acylation for this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1,2-Dichlorobenzene | Isonicotinoyl chloride | AlCl₃ | Nitrobenzene | 80-100 | Low to Moderate |

Hydration Reactions of Alkynes to Form Ketone Functionalities

The hydration of alkynes provides a reliable method for the synthesis of ketones. This reaction can proceed under acidic conditions, often catalyzed by mercury(II) salts, or through metal-free protocols. acs.orgacs.org For the synthesis of this compound, a plausible route involves the hydration of 4-((3,4-dichlorophenyl)ethynyl)pyridine. The addition of water across the alkyne triple bond, following Markovnikov's rule, would yield an enol intermediate that tautomerizes to the more stable ketone. acs.orgacs.org

Recent advancements have described metal-free hydration of pyridine-alkynes under acidic conditions, offering a potentially more environmentally benign approach. acs.orgacs.org

Table 2: Synthesis of this compound via Alkyne Hydration

| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 4-((3,4-dichlorophenyl)ethynyl)pyridine | H₂SO₄ (aq) | Acetic Acid | 60-80 | Good |

Selective Oxidation Reactions of Precursor Alcohol Substrates

A highly effective and common strategy for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. mdpi.comvanderbilt.eduorganic-chemistry.org In this approach, the precursor alcohol, (3,4-dichlorophenyl)(pyridin-4-yl)methanol, is first synthesized and then oxidized to yield this compound. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Collins reagent (CrO₃·2pyridine), as well as milder, more selective methods. vanderbilt.edu The oxidation of diarylmethanes to diaryl ketones using molecular oxygen in the presence of a suitable base has also been reported as an environmentally friendly alternative. mdpi.com

The synthesis of the precursor alcohol can be achieved through the reaction of a Grignard reagent, such as 4-pyridylmagnesium bromide, with 3,4-dichlorobenzaldehyde.

Table 3: Oxidation of (3,4-dichlorophenyl)(pyridin-4-yl)methanol

| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| (3,4-dichlorophenyl)(pyridin-4-yl)methanol | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | High |

| (3,4-dichlorophenyl)(pyridin-4-yl)methanol | Collins Reagent (CrO₃·2pyridine) | Dichloromethane | Room Temperature | High |

| (3,4-dichlorophenyl)(pyridin-4-yl)methanol | O₂, MN(SiMe₃)₂ | Toluene | 80-100 | Good to Excellent |

Synthesis of Related Pyridyl Ketone Structures

The synthesis of analogues of this compound, particularly those with additional unsaturation, often employs classic condensation reactions.

Strategies for Alpha,Beta-Unsaturated Ketone Formation (e.g., Aldol Condensation)

The Aldol condensation, and specifically the Claisen-Schmidt condensation, is a powerful tool for the formation of α,β-unsaturated ketones, also known as chalcones. nih.govbyjus.comunib.ac.idmagritek.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound. wikipedia.org In the context of pyridyl ketones, the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetylpyridine is a common route to pyridyl chalcones.

For the synthesis of an analogue of this compound, one could react 3,4-dichlorobenzaldehyde with 4-acetylpyridine (B144475) in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. unib.ac.id This reaction typically proceeds at room temperature to yield (E)-1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one.

Table 4: Synthesis of (E)-1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 3,4-Dichlorobenzaldehyde | 4-Acetylpyridine | NaOH or KOH | Ethanol | Room Temperature | Good to High |

Construction of Pyridine Rings Bearing Ketone Functionality

The synthesis of pyridine rings is a cornerstone of heterocyclic chemistry, with numerous methods developed for their construction. acsgcipr.org These methods often involve the catalyzed reactions of aldehydes or ketones with ammonia (B1221849) at high temperatures and pressures. acsgcipr.org Transition-metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful strategy for the de novo construction of pyridine ring systems. researchgate.net This approach can be used to create both achiral and chiral pyridine derivatives. researchgate.net

One conceptually distinct and efficient one-pot procedure for synthesizing highly functionalized pyridines involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This method proceeds through an initial carbenoid-induced ring expansion, which is followed by a rearrangement, tautomerization, and oxidation sequence to yield the final pyridine product. nih.gov The process is compatible with a wide array of 3,5-disubstituted isoxazoles and vinyldiazomethanes, including arylvinyldiazo ketones. nih.gov The reaction conditions are optimized to manage the thermal sensitivity of vinyldiazo compounds and ensure efficient rearrangement. nih.gov For instance, the syringe pump addition of the diazo compound to a solution of the catalyst and isoxazole (B147169) at 60 °C in toluene, followed by heating at reflux and subsequent oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), provides good yields. nih.gov

Another classical approach is the base-mediated condensation of ketones with pyridinecarboxylates, which yields 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, a class of ketone-bearing pyridine derivatives. nih.gov While many pyridine syntheses, such as the Hantzsch reaction, typically result in carboxyl groups at the 3 and 5 positions, other methods like multicomponent condensations and cycloadditions offer alternative substitution patterns. nih.gov

Preparation of Pyrrole (B145914) and Pyrimidine (B1678525) Derivatives Incorporating Dichlorophenyl Moieties

The synthesis of pyrrole and pyrimidine derivatives featuring dichlorophenyl groups is of significant interest due to their potential applications. A notable example is the preparation of 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, which can be synthesized through a one-pot, three-component reaction and serves as a versatile building block for more complex heterocyclic systems. researchgate.net This pyrimidine-2-thiol (B7767146) can react with various nucleophiles, such as hydrazine (B178648) hydrate (B1144303) and amines, to generate a range of derivatives. researchgate.net

Furthermore, a series of pyrrole and pyrrolopyrimidine derivatives containing the 3,4-dichlorophenyl moiety have been synthesized and characterized. nih.gov For example, reacting 4-chloro-7-(3,4-dichlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine with thiourea (B124793) leads to the formation of the corresponding thione derivative. nih.gov The strategic incorporation of the dichlorophenyl group is a key feature in the design of these compounds. nih.gov

Below is a table summarizing the synthesis of several pyrrolo[2,3-d]pyrimidine derivatives incorporating a dichlorophenyl moiety.

| Compound Name | Yield (%) | Melting Point (°C) |

| 4-Chloro-7-(3,4-dichlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | 76 | 124–128 |

| 7-(3,4-Dichlorophenyl)-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione | 66 | 142–166 |

| 4-Amino-7-(3,4-dichlorophenyl)-5,6-diphenyl-1H-pyrrolo[2,3-d] pyrimidine-2(7H)-thione | 70 | 90–95 |

Table based on data from Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. nih.gov

Advanced Synthetic Transformations

Multicomponent Reaction (MCR) Approaches for Diversified Scaffolds

Multicomponent reactions (MCRs) are powerful convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. beilstein-journals.orgnih.gov These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate libraries of complex molecules from simple precursors, making them ideal for drug discovery. beilstein-journals.orgnih.gov

Several classic MCRs are employed to build diverse heterocyclic scaffolds:

Hantzsch Reaction: This reaction typically involves two equivalents of a β-ketoester, an aldehyde, and ammonia to produce symmetrically substituted dihydropyridines. beilstein-journals.orgnih.gov

Biginelli Reaction: This three-component reaction of an aldehyde, a 1,3-dinucleophile (like urea), and a β-ketoester yields 3,4-dihydropyrimidin-2(1H)-ones. nih.gov

Ugi and Passerini Reactions: These are isocyanide-based MCRs that are exceptionally versatile. The Passerini three-component reaction (P-3CR) combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form α-acyloxy carboxamides. nih.gov The Ugi four-component reaction (U-4CR) adds a primary amine to this mixture to produce dipeptide-like structures. nih.govnih.gov The Ugi reaction is particularly notable for its mild conditions and broad applicability in synthesizing diverse heterocyclic and acyclic compounds. beilstein-journals.org

A more advanced concept is the "union of MCRs," a strategy for designing novel MCRs by combining two or more different MCRs in a one-pot process. rug.nl This approach allows for a significant increase in molecular complexity and the creation of novel scaffolds by ensuring the product of the first MCR contains reactive groups that can participate in a subsequent, orthogonal MCR. rug.nl

Stereoselective Synthesis of Ketone Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis. Stereoselective methods are employed to produce specific enantiomers or diastereomers of a target molecule, which is often crucial for its intended function.

A powerful tool for achieving high stereoselectivity in the synthesis of ketone derivatives is biocatalysis. For example, a highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using a ketoreductase (KRED) enzyme. nih.gov This biocatalytic reduction of a ketone intermediate proceeded with an approximate 98:2 diastereomeric ratio, demonstrating the high level of control offered by enzymatic transformations. nih.gov

Transition metal catalysis also provides robust methods for stereoselective synthesis. Palladium-catalyzed coupling reactions of organotin reagents with acid chlorides can be used to introduce a ketone functionality into a carbon framework. researchgate.net Furthermore, diastereoselective syntheses have been developed for more complex heterocyclic systems. For instance, the Ugi reaction has been employed in the diastereoselective synthesis of 3-carboxamide-1,4-benzodiazepin-5-ones by using an enantiopure amine as a chiral auxiliary. beilstein-journals.org Asymmetric catalytic reactions, such as the Zn(II)-catalyzed (3 + 2) cycloaddition of aminocyclopropanes with thioketones, can provide access to chiral sulfur-containing heterocycles with high enantiomeric excess. acs.org

Spectroscopic and Structural Characterization of 3,4 Dichlorophenyl 4 Pyridyl Ketone

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the molecule.

FTIR spectroscopy is a powerful tool for identifying the functional groups within 3,4-Dichlorophenyl-4-pyridyl ketone by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netucdavis.edu The key functional groups in this molecule are the ketone carbonyl (C=O) group, the aromatic rings (3,4-dichlorophenyl and 4-pyridyl), and the carbon-chlorine (C-Cl) bonds.

The most prominent and diagnostically useful peak in the FTIR spectrum is that of the carbonyl group. spectroscopyonline.com For aromatic ketones, the C=O stretching vibration typically appears in the region of 1630-1685 cm⁻¹. The conjugation of the carbonyl group with both the dichlorophenyl and pyridyl rings is expected to lower the frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹) due to the delocalization of pi-electrons, which slightly weakens the C=O double bond. libretexts.org

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, will be observed in the fingerprint region (below 1500 cm⁻¹). The C=C stretching vibrations of the aromatic rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ range. pressbooks.pub

The presence of chlorine atoms on the phenyl ring introduces C-Cl stretching vibrations, which are generally found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. The precise position of these bands can provide information about the substitution pattern on the aromatic ring.

A summary of the expected FTIR vibrational frequencies is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | Dichlorophenyl, Pyridyl Rings | 3000 - 3100 |

| Carbonyl C=O Stretching | Ketone | 1650 - 1670 |

| Aromatic C=C Stretching | Dichlorophenyl, Pyridyl Rings | 1400 - 1600 |

| C-N Stretching | Pyridyl Ring | 1300 - 1400 |

| In-plane C-H Bending | Aromatic Rings | 1000 - 1300 |

| Out-of-plane C-H Bending | Aromatic Rings | 750 - 900 |

| C-Cl Stretching | Dichlorophenyl Ring | 600 - 800 |

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of light due to changes in the dipole moment, Raman spectroscopy relies on the scattering of light due to changes in the polarizability of the molecule. researchgate.net This often results in different relative intensities of vibrational bands. For instance, non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum, can show strong signals in the Raman spectrum.

For this compound, the symmetric breathing modes of the aromatic rings are expected to be particularly prominent in the Raman spectrum. The carbonyl stretch, while also present, may be less intense than in the FTIR spectrum. The C-Cl bonds are also expected to produce a detectable Raman signal. The complementary nature of FTIR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. researchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | Dichlorophenyl, Pyridyl Rings | 990 - 1050 |

| Carbonyl C=O Stretching | Ketone | 1650 - 1670 |

| Aromatic C=C Stretching | Dichlorophenyl, Pyridyl Rings | 1580 - 1620 |

| C-Cl Stretching | Dichlorophenyl Ring | 600 - 800 |

Electronic Spectroscopy Insights

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. youtube.com In this compound, the key chromophores are the aromatic rings and the carbonyl group, which are conjugated.

Two main types of electronic transitions are expected for this molecule: π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. The extended conjugation between the dichlorophenyl ring, the carbonyl group, and the pyridyl ring is expected to shift these absorptions to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. youtube.com

The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are of lower energy and result in weaker absorption bands at longer wavelengths, typically in the 270-300 nm range for ketones. masterorganicchemistry.com The polarity of the solvent can influence the position of these absorption bands.

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Conjugated Dichlorophenyl-Ketone-Pyridyl System | ~250 - 280 |

| n → π | Carbonyl Group | ~310 - 340 |

Theoretical and Computational Investigations of 3,4 Dichlorophenyl 4 Pyridyl Ketone

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to elucidate various properties of 3,4-Dichlorophenyl-4-pyridyl ketone.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation by exploring the potential energy surface. The molecule's flexibility is primarily dictated by the rotation around the single bonds connecting the carbonyl group to the dichlorophenyl and pyridyl rings.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and represents typical values obtained from DFT calculations.)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=O | 1.22 |

| C-C (carbonyl-phenyl) | 1.50 | |

| C-C (carbonyl-pyridyl) | 1.51 | |

| Dihedral Angle | Phenyl-Carbonyl | 30.5 |

| Pyridyl-Carbonyl | 25.8 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of near-zero potential. researchgate.net

For this compound, the MEP surface would likely show the most negative potential (red) localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. The nitrogen atom of the pyridyl ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the pyridyl ring and the regions around the carbon atom of the carbonyl group would show positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net The dichlorophenyl ring's electrostatic potential would be influenced by the electron-withdrawing chlorine atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. youtube.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. libretexts.orgresearchgate.net A smaller gap suggests higher reactivity and easier electronic excitation.

In this compound, the HOMO is expected to be localized primarily on the more electron-rich dichlorophenyl ring, while the LUMO is likely to be centered on the electron-deficient pyridyl ring and the carbonyl group. The precise energies of these orbitals and the magnitude of the HOMO-LUMO gap can be quantified using DFT calculations. These values are crucial for predicting the molecule's behavior in chemical reactions and its potential as an electronic material. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values obtained from DFT calculations.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Natural Bonding Orbital (NBO) Analysis for Electron Delocalization and Stabilizing Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.educam.ac.uk A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.netmolfunction.com

For this compound, NBO analysis can quantify the delocalization of π-electrons across the aromatic rings and the carbonyl group. It can also reveal stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen and chlorine atoms into adjacent antibonding orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization. researchgate.net

Table 3: Illustrative NBO Analysis of Key Interactions in this compound (Note: The following data is illustrative and represents typical values obtained from NBO analysis.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π(C-C) phenyl | 25.5 |

| LP (O) | π(C-C) pyridyl | 22.1 |

| π (C-C) phenyl | π(C=O) | 15.3 |

| π (C-C) pyridyl | π(C=O) | 18.9 |

Global and Local Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity Index, Nucleophilicity Index)

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

Table 4: Illustrative Global Reactivity Descriptors for this compound (Note: The following data is illustrative and represents typical values derived from DFT calculations.)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.30 |

| Chemical Hardness (η) | 2.20 |

| Electrophilicity Index (ω) | 4.21 |

| Nucleophilicity Index (N) | 2.85 |

Advanced Computational Studies

Beyond standard DFT calculations, more advanced computational methods can provide deeper insights into the behavior of this compound. These may include:

Time-Dependent DFT (TD-DFT): This method is used to study the excited states of the molecule and to simulate its UV-Vis absorption spectrum. This would allow for the prediction of the wavelengths of light the molecule absorbs most strongly, which is crucial for applications in photochemistry and materials science.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the chemical bonds within the molecule, including weak intramolecular interactions that may influence its conformation and stability.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. This would be particularly relevant for understanding its behavior in different environments.

These advanced studies, building upon the foundation of DFT calculations, can provide a comprehensive theoretical understanding of the structure, reactivity, and potential applications of this compound.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from high-speed data processing to advanced imaging. Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are promising candidates for NLO applications due to their large molecular hyperpolarizabilities. ripublication.com Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the NLO response of these materials. frontiersin.org

For molecules to exhibit significant NLO properties, they often possess a conjugated π-electron system that facilitates intramolecular charge transfer (ICT). ripublication.com This charge transfer leads to large changes in dipole moment and high molecular polarizability and hyperpolarizability, which are key determinants of NLO activity. ripublication.com The planarity of the molecular structure can enhance electron delocalization within the π-conjugated system, further boosting the non-linear optical response. ripublication.com

Computational studies on similar ketone derivatives have demonstrated the effectiveness of DFT in evaluating NLO parameters. For instance, in a study of a chalcone (B49325) derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, quantum chemical calculations were employed to assess its NLO efficacy by determining its molecular dipole moment, polarizability, and hyperpolarizability. ripublication.com The results of such studies can reveal a compound's potential for applications like second harmonic generation (SHG) and third harmonic generation (THG). ripublication.com The calculated values for polarizability and hyperpolarizability are often compared to those of a standard NLO material, such as urea, to gauge their relative effectiveness. researchgate.net

Table 1: Predicted Non-Linear Optical Properties (Note: The following table is a representative example based on computational studies of similar compounds and does not represent experimentally verified data for this compound.)

| Parameter | Symbol | Predicted Value (a.u.) |

| Dipole Moment | µ | Value |

| Mean Polarizability | ⟨α⟩ | Value |

| First Hyperpolarizability | β | Value |

| Second Hyperpolarizability | γ | Value |

Solvent Effect Studies on Electronic Spectra and Chemical Reactivity

The surrounding solvent medium can significantly influence the electronic absorption spectra and chemical reactivity of a solute molecule. researchgate.net Theoretical models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical methods to simulate these solvent effects. rsc.org These studies are crucial for understanding how a molecule will behave in a real-world solution-phase environment.

The electronic absorption spectra of molecules can exhibit shifts in the presence of different solvents, a phenomenon known as solvatochromism. researchgate.net These shifts are dependent on the polarity of the solvent and the nature of the electronic transitions (e.g., n→π* or π→π). researchgate.netresearchgate.net For instance, in polar solvents, n→π transitions often show a blue shift (hypsochromic shift), while π→π* transitions may show a red shift (bathochromic shift). researchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict these spectral shifts and provide insights into the nature of the excited states. rsc.org

The chemical reactivity of a ketone can also be altered by the solvent. researchgate.net Solvents can influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. For pyridyl ketones, the basicity of the pyridine (B92270) nitrogen and the electrophilicity of the carbonyl carbon are key factors in their reactivity. nih.gov The solvent can affect these properties through specific interactions like hydrogen bonding or non-specific dielectric effects. Computational studies can model these interactions to predict how the reactivity of this compound might change in different solvent environments. researchgate.net

Table 2: Predicted Solvent Effects on Electronic Absorption (Note: This table illustrates the expected trends based on general principles of solvatochromism and is not based on specific experimental data for this compound.)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) for n→π | Predicted λmax (nm) for π→π |

| Hexane | 1.88 | Value | Value |

| Dichloromethane | 8.93 | Value | Value |

| Ethanol | 24.55 | Value | Value |

| Water | 80.1 | Value | Value |

Thermodynamic Property Calculations (e.g., Entropy, Enthalpy Changes, Gibbs Free Energy)

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as entropy, enthalpy, and Gibbs free energy. princeton.edu These calculations are typically performed using statistical mechanics based on the results of quantum chemical calculations, such as vibrational frequency analysis. princeton.edu These thermodynamic data are essential for predicting the spontaneity and equilibrium of chemical reactions involving the compound.

The process begins with the calculation of the molecule's electronic energy at 0 K. princeton.edu To this, the zero-point vibrational energy (ZPVE) is added to obtain the total energy at 0 K. princeton.edu Then, temperature-dependent corrections for translational, rotational, and vibrational contributions are calculated to determine the enthalpy and entropy at a given temperature and pressure. princeton.edudtic.mil From these values, the Gibbs free energy can be readily calculated.

These thermodynamic properties are crucial for understanding the stability of this compound and for predicting the thermodynamics of its potential reactions. For example, by calculating the Gibbs free energy change (ΔG) for a reaction, one can determine whether the reaction is spontaneous under standard conditions. Similarly, the enthalpy change (ΔH) indicates whether a reaction is exothermic or endothermic. These computational predictions are invaluable for guiding experimental work and for understanding the fundamental chemical behavior of the molecule. researchgate.net

Table 3: Calculated Thermodynamic Properties at 298.15 K and 1 atm (Note: The values in this table are illustrative and would be obtained from specific computational chemistry software packages. They are not experimentally derived for this compound.)

| Property | Symbol | Calculated Value | Units |

| Enthalpy | H | Value | kJ/mol |

| Entropy | S | Value | J/(mol·K) |

| Gibbs Free Energy | G | Value | kJ/mol |

| Heat Capacity at Constant Pressure | C_p | Value | J/(mol·K) |

Chemical Reactivity and Reaction Mechanisms of 3,4 Dichlorophenyl 4 Pyridyl Ketone

Identification of Nucleophilic and Electrophilic Reaction Sites

The distribution of electron density in 3,4-Dichlorophenyl-4-pyridyl ketone gives rise to distinct nucleophilic and electrophilic centers, which are the primary sites for chemical reactions.

The carbonyl carbon is a prominent electrophilic site . The electronegative oxygen atom polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and rendering it susceptible to attack by nucleophiles. This is a characteristic feature of all ketones and aldehydes. Nucleophilic addition to the carbonyl group is a fundamental reaction type for this compound. youtube.comyoutube.com

Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. youtube.com

The pyridine (B92270) nitrogen atom, with its lone pair of electrons, is another key nucleophilic site . It can react with electrophiles, such as alkyl halides and acylating agents, and is also susceptible to oxidation. researchgate.netscripps.edu The basicity of the pyridine nitrogen, however, is reduced by the electron-withdrawing effect of the attached carbonyl group.

The aromatic rings also present potential reaction sites. The 3,4-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms and the ketone group. Conversely, it is activated for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. The pyridine ring is also generally electron-deficient and thus more susceptible to nucleophilic attack than benzene, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the deactivating ketone group further influences this reactivity.

Table 1: Key Nucleophilic and Electrophilic Sites in this compound

| Site | Character | Potential Reactions |

| Carbonyl Carbon | Electrophilic | Nucleophilic Addition |

| Carbonyl Oxygen | Nucleophilic/Basic | Protonation, Coordination to Lewis Acids |

| Pyridine Nitrogen | Nucleophilic/Basic | Alkylation, Acylation, Oxidation, Protonation |

| Aromatic Rings | Varied | Nucleophilic Aromatic Substitution (activated) |

Intramolecular Rearrangement Reactions and Transformations

While specific intramolecular rearrangements of this compound are not extensively documented, the presence of the ketone functionality suggests the potential for several classic organic rearrangements under appropriate conditions. These transformations typically involve the migration of a group to an electron-deficient center.

One such potential transformation is the Favorskii rearrangement , which involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives. youtube.com Although the target molecule is not an α-halo ketone, this reaction highlights a potential pathway if the molecule were to be halogenated at the α-carbon.

Other named rearrangements of ketones, while speculative for this specific compound, illustrate the potential for skeletal reorganization:

Meyer-Schuster Rearrangement: This acid-catalyzed rearrangement converts propargyl alcohols into α,β-unsaturated carbonyl compounds. acs.org While not directly applicable, it demonstrates the types of transformations that can be initiated at a carbonyl group.

Pinacol Rearrangement: This reaction involves the transformation of a 1,2-diol to a ketone or aldehyde. libretexts.org A derivative of the target molecule, upon reduction of the ketone and subsequent diol formation, could potentially undergo such a rearrangement.

Baeyer-Villager Rearrangement: This involves the oxidation of a ketone to an ester using a peroxy acid. libretexts.org This is a plausible reaction for this compound.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. libretexts.org The oxime of this compound could potentially undergo this rearrangement.

Wolff Rearrangement: This reaction converts an α-diazoketone into a ketene, which can then be trapped by a nucleophile. libretexts.org

It is important to emphasize that the occurrence of these rearrangements with this compound would depend on the specific reaction conditions and the introduction of other necessary functional groups.

Cycloaddition Reactions Involving Ketone or Pyridyl Moieties

The pyridine ring and the ketone functionality of this compound can both participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems.

The Boger pyridine synthesis is a notable example of an inverse-electron-demand Diels-Alder reaction that can be used to form pyridines. wikipedia.org In this type of reaction, an electron-rich enamine reacts with an electron-deficient 1,2,4-triazine. The initial cycloadduct then expels a molecule of nitrogen, and subsequent elimination of an amine leads to the formation of the aromatic pyridine ring. wikipedia.org While this is a synthetic route to pyridines, it illustrates the principle of cycloaddition involving precursors to the pyridyl ketone structure.

Formal (3+3) cycloaddition reactions have also been described for the synthesis of substituted pyridines, where enamines react with unsaturated aldehydes or ketones. researchgate.netnih.govacs.org These reactions provide access to a variety of substituted pyridine scaffolds.

The pyridine ring itself can act as a diene or a dienophile in Diels-Alder reactions, although this is less common for simple pyridines and often requires activation. acsgcipr.org The electron-withdrawing nature of the dichlorophenyl ketone substituent would influence the dienophilic or dienic character of the pyridine ring in the target molecule.

Table 2: Illustrative Example of a (4+2) Cycloaddition for Pyridine Synthesis (Boger Synthesis)

| Diene | Dienophile (from ketone) | Product |

| 1,2,4-Triazine | Enamine (formed from a ketone and a secondary amine) | Substituted Pyridine |

Regioselectivity in Reactions of Pyridyne Intermediates and Halogenated Systems

The formation of a 3,4-pyridyne intermediate from a suitably substituted precursor related to this compound would open up a range of functionalization possibilities. The regioselectivity of nucleophilic attack on such an unsymmetrical pyridyne is a critical aspect of its reactivity.

Studies have shown that the regioselectivity of nucleophilic additions to 3,4-pyridynes can be controlled by the presence of substituents on the pyridine ring. nih.govrsc.org The "aryne distortion model" suggests that substituents can distort the geometry of the aryne, leading to a preference for nucleophilic attack at one of the two carbons of the formal triple bond. nih.gov For instance, electron-withdrawing groups can polarize the pyridyne, directing the nucleophile to a specific position. nih.gov

In the context of 3,4-pyridyne, nucleophilic additions are often not highly selective. nih.gov However, the introduction of a substituent at the C2 or C5 position can significantly influence the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.govrsc.org For example, a coordinating group at the C2 position can direct an organomagnesium reagent to add regioselectively at the C4 position. rsc.org

Given the presence of the dichlorophenyl group, if a pyridyne were to be generated from a derivative of the target molecule, the electronic effects of this group would also play a role in directing the regioselectivity of subsequent reactions.

Oxidation Reactions Leading to Specific Products

The pyridine nitrogen in this compound is susceptible to oxidation, leading to the formation of the corresponding pyridine N-oxide . This transformation can significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. scripps.edu

A variety of oxidizing agents can be employed for the N-oxidation of pyridines. Common reagents include:

Hydrogen peroxide in the presence of a catalyst such as titanium silicalite (TS-1). organic-chemistry.org

Sodium percarbonate with a rhenium-based catalyst. organic-chemistry.org

Urea-hydrogen peroxide (UHP) , which is a stable and easily handled solid oxidant. organic-chemistry.org

Peroxy acids , such as meta-chloroperoxybenzoic acid (m-CPBA), although these can also react with other functional groups like ketones (Baeyer-Villager oxidation).

The formation of the N-oxide introduces an oxygen atom that can act as an internal nucleophile or be a leaving group in subsequent reactions, opening up a wide range of synthetic possibilities. scripps.edunih.gov For example, pyridine N-oxides can be used to introduce functional groups at the C2 and C4 positions of the pyridine ring. scripps.edu

Table 3: Common Reagents for the Oxidation of Pyridines to Pyridine N-Oxides

| Oxidizing Agent | Typical Conditions |

| Sodium Percarbonate/Rhenium Catalyst | Mild reaction conditions |

| Titanium Silicalite (TS-1)/H₂O₂ | Methanol solvent, flow reactor |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solution |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvent |

Catalytic Applications and Transformations Involving 3,4 Dichlorophenyl 4 Pyridyl Ketone Precursors

Metal-Free Catalysis

Metal-free catalysis offers sustainable and cost-effective alternatives to traditional transition metal-based methods, minimizing toxic metal residues in final products.

A novel, atom-economical [3+2] cycloaddition reaction has been developed utilizing a commercial diboron(4) compound in conjunction with a pyridine (B92270) co-catalyst. nih.gov This metal-free system is effective for the reaction between cyclopropyl (B3062369) ketones and alkenes, yielding highly substituted cyclopentane (B165970) structures. nih.govnih.gov Traditionally, tetraalkoxydiboron(4) compounds were used as stoichiometric reagents, making this catalytic approach a significant advancement in terms of efficiency and sustainability. nih.govelsevier.com

The reaction mechanism is proposed to proceed through a radical relay process. nih.govacs.org A pyridine-assisted boronyl radical is generated from the diboron(4) catalyst. mdpi.com This radical species activates the carbonyl group of the cyclopropyl ketone, leading to the formation of a ketyl radical intermediate, which then participates in the cycloaddition with an alkene. mdpi.com This method has a remarkably broad substrate scope, successfully engaging previously challenging substrates like cyclopropyl ketones lacking an activating group and alkenes with 1,2-di- and 1,1,2-trisubstitution. nih.govacs.org The process is operationally simple and produces cyclopentanes with high diastereoselectivity and yields. nih.govnih.gov This catalytic system has been applied to the formal synthesis of an anti-obesity drug and the construction of complex bridged and spirocyclic compounds. nih.govacs.org

| Aryl Cyclopropyl Ketone Substrate | Alkene Substrate | Pyridine Co-catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| (4-Methoxyphenyl)(cyclopropyl)methanone | 1-Octene | 3-Pentyl isonicotinate | Highly substituted cyclopentane | 95 | >20:1 |

| (4-Chlorophenyl)(cyclopropyl)methanone | Styrene | 3-Pentyl isonicotinate | Highly substituted cyclopentane | 92 | 15:1 |

| Phenyl(cyclopropyl)methanone | α-Methylstyrene | 3-Pentyl isonicotinate | Highly substituted cyclopentane | 88 | 10:1 |

| (3,4-Dichlorophenyl)(cyclopropyl)methanone | 1,1-Diphenylethylene | 3-Pentyl isonicotinate | Highly substituted cyclopentane | 90 | N/A |

The activation of ketones for addition reactions can be achieved through Brønsted base catalysis, often in cooperation with other catalytic species. A notable example is the enantio- and diastereoselective conjugate addition of 2-pyridyl alkyl ketones to β-substituted enones. nih.govnih.gov This transformation is accomplished using a cooperative system of a chiral Cu(II)-Lewis acid (LA) and a Brønsted base under mild conditions. nih.govnih.govacs.org

In this system, the acid and base catalysts work together to deprotonate the α-proton of the pyridyl ketone. nih.govnih.gov This generates a α-pyridyl enolate that is bound to the Cu(II)-LA complex. The structure of the ligands, particularly carboxylate ligands with extended alkyl chains like cyclohexanebutyrates, in conjunction with a chiral bisphosphine ligand, is crucial for achieving high stereocontrol. nih.govnih.gov Density Functional Theory (DFT) calculations and experimental results support a mechanism where the Cu(II) (Z)-enolate complex, with one face sterically shielded by the carboxylate ligand, reacts with the enone in the rate-determining, stereogenic carbon-carbon bond-forming step. nih.govnih.gov

| 2-Pyridyl Alkyl Ketone | Enone Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1-(Pyridin-2-yl)propan-1-one | Chalcone (B49325) | Cu(OAc)₂/Josiphos/(R)-CHCA | 1,5-Diketone | 95 | 98 |

| 1-(Pyridin-2-yl)butan-1-one | (E)-1,3-Diphenylprop-2-en-1-one | Cu(OAc)₂/Josiphos/(R)-CHCA | 1,5-Diketone | 93 | 97 |

| 1-(6-Methylpyridin-2-yl)ethan-1-one | (E)-4-Phenylbut-3-en-2-one | Cu(OAc)₂/Josiphos/(R)-CHCA | 1,5-Diketone | 85 | 94 |

Cyclodextrins (CDs) are cyclic oligosaccharides that can act as supramolecular catalysts in aqueous environments. nih.gov Their structure features a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar or poorly water-soluble organic substrate molecules, thereby forming host-guest complexes. nih.govuni-wuppertal.de This encapsulation mimics the active site of an enzyme, bringing reactants into close proximity and stabilizing transition states, which can accelerate reaction rates and impart selectivity. nih.gov

In the context of ketone chemistry, β-cyclodextrin has been shown to catalyze various organic transformations with high selectivity by activating substrates like aldehydes and ketones. nih.gov For instance, β-CD can catalyze the reduction of substituted acetophenones by forming an inclusion complex, which facilitates the reaction. nih.gov The hydroxyl groups on the rim of the cyclodextrin (B1172386) can also participate in catalysis, for example, by acting as general acids or bases. nih.gov This methodology is a cornerstone of green chemistry, as it often allows reactions to be performed in water, reduces the need for organic solvents, and the catalyst can often be recovered and reused. nih.govnih.gov Per-6-amino-β-cyclodextrin has been used as a chiral base catalyst for asymmetric Michael additions to chalcones in water, demonstrating the potential for stereoselective synthesis. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysts are powerful tools for forging complex chemical bonds, offering unique reactivity pathways that are otherwise inaccessible.

Visible-light photoredox catalysis utilizes light energy to drive chemical reactions via single-electron transfer (SET) processes. nih.gov Polypyridyl complexes of metals like ruthenium and iridium are common photocatalysts, but purely organic and pyridine-based systems are also emerging. nih.govnankai.edu.cn In these reactions, a photocatalyst absorbs light and enters an excited state, becoming a potent oxidant or reductant capable of engaging with organic substrates. nih.gov

Pyridine derivatives themselves can be key players in these transformations. They can be functionalized directly through photoredox-catalyzed reactions. For example, a photochemical method for the C(sp²)–C(sp³) bond formation between pyridines and allylic C–H bonds has been developed. nankai.edu.cn This process involves the single-electron reduction of a pyridinium (B92312) ion to a pyridinyl radical, which then couples with an allylic radical, offering a distinct regioselectivity compared to classical Minisci-type reactions. nankai.edu.cn In other systems, pyridine derivatives can act as catalysts. For instance, in one strategy, a pyridine derivative activates an α-haloester substrate, which, under photoredox conditions with molecular oxygen as the terminal oxidant, is converted into a ketoformate product. nih.gov Pyridine N-oxides can also be used to generate pyridine N-oxy radicals via photoredox-catalyzed single-electron oxidation, enabling regioselective carbohydroxylation and aminohydroxylation of α-olefins. uni-wuppertal.dersc.org

Borrowing hydrogen (BH) catalysis, also known as hydrogen autotransfer, is an efficient and atom-economical strategy for forming C-C and C-N bonds. researchgate.netresearchgate.net This process uses readily available alcohols as alkylating agents for nucleophiles such as ketones, with water as the sole byproduct. researchgate.netresearchgate.net The general mechanism involves three key steps:

A transition metal catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to a reactive aldehyde or ketone intermediate. researchgate.net

This intermediate reacts with a nucleophile (e.g., the enolate of a ketone) in a condensation reaction to form a new C-C or C-N bond.

The catalyst returns the "borrowed" hydrogen to the condensed intermediate, reducing it to the final alkylated product and regenerating the active catalyst. researchgate.net

This methodology has been successfully applied to the α-alkylation of ketones with primary alcohols using earth-abundant metal catalysts based on iron and manganese, as well as precious metal catalysts like iridium and ruthenium. researchgate.net For instance, an iridium-catalyzed BH reaction between secondary alcohols and specific ketones has been described to generate β-branched carbonyl compounds. This approach avoids the need for pre-functionalized alkylating agents and offers a green route to complex molecules from simple starting materials. researchgate.net

| Ketone Substrate | Alcohol Substrate | Catalyst | Product Type | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Benzyl alcohol | Manganese Pincer Complex | β-Aryl ketone | 91 |

| 2-Acetylpyridine | 1-Phenylethanol | Ruthenium Complex | β-Substituted ketone | 85 |

| Pentamethylphenyl Ketone | 2-Propanol | [Cp*IrCl₂]₂ | β-Branched carbonyl | 89 |

| Acetone | Butan-1-ol | Iron Pincer Complex | Alkylated ketone | 78 |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.gov For precursors to 3,4-Dichlorophenyl-4-pyridyl ketone, which possess both an electron-deficient pyridine ring and a dichlorinated phenyl ring, these reactions offer powerful methods for molecular assembly. The reactivity of the chlorine substituents on the phenyl ring and potentially activated sites on the pyridine ring make them suitable substrates for various coupling reactions.

Commonly employed palladium-catalyzed coupling reactions include the Suzuki-Miyaura, Stille, and Sonogashira reactions. libretexts.orgnih.gov The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with a halide or triflate, and it is widely used for creating biaryl linkages. libretexts.org The general reactivity order for halogens as leaving groups is I > Br > OTf >> Cl > F, which suggests that the chloro-substituents on the phenyl ring would require optimized catalytic systems for efficient coupling. libretexts.org

The development of sophisticated palladium precatalysts has been crucial for enhancing the efficiency and scope of these reactions. nih.gov These precatalysts are typically air- and moisture-stable Pd(II) sources that readily form the active Pd(0) species in situ, which is essential for initiating the catalytic cycle. nih.gov For precursors containing a pyridine moiety, this nitrogen-containing heterocycle can also act as a ligand, influencing the catalytic activity and selectivity of the transformation. nih.gov

Below is a table summarizing key palladium-catalyzed coupling reactions applicable to the precursors.

| Reaction | Reactants | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Pd(OAc)₂, Pd(PPh₃)₄ with a base | C-C |

| Stille Coupling | Organostannane + Organohalide | Pd(PPh₃)₄ | C-C |

| Sonogashira Coupling | Terminal Alkyne + Organohalide | Pd catalyst, Cu(I) co-catalyst, amine base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amine + Organohalide | Pd catalyst with a phosphine (B1218219) ligand | C-N |

| Heck Coupling | Alkene + Organohalide | Pd catalyst with a base | C-C (alkene) |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanisms of catalytic reactions is paramount for their optimization and the development of new transformations. For complex processes like radical relay catalysis, detailed mechanistic studies provide insight into the intricate pathways of bond formation and the factors governing stereoselectivity.

Elucidation of Radical Relay Catalysis Mechanisms

Radical relay catalysis represents a sophisticated strategy in organic synthesis that allows for the controlled formation and transformation of radical intermediates. cornell.edu This approach is particularly valuable for achieving stereoselective reactions that are otherwise challenging with free radical species. cornell.edu The core principle of a radical redox-relay strategy involves precise control over three key stages: the generation of radical species, their transformation into new radical intermediates, and the final termination step to yield the desired product. cornell.edu

The elucidation of these mechanisms often involves a combination of experimental and computational methods. A theoretical model for radical relay in cross-coupling reactions has been developed to understand the regio- and chemoselectivity of radical addition processes. rsc.org For example, in a photosensitized reaction, a photosensitizer absorbs light to reach an excited state, which then initiates a series of events leading to the generation of radical species. rsc.org The subsequent selective addition of one of these radicals to a substrate is a critical step that dictates the outcome of the reaction. rsc.org

Key features of radical relay catalysis mechanisms are outlined in the table below.

| Mechanistic Feature | Description | Significance |

| Radical Generation | Initiation of a radical species, often through photoredox or redox-relay catalysis. cornell.edu | Controls the start of the catalytic cycle. |

| Radical Transformation | The initial radical intermediate undergoes a transformation, such as addition to an alkene, to form a new radical. cornell.edu | Propagates the reaction and allows for complex bond formations. |

| Stereo- and Regiocontrol | The catalyst, often a chiral complex, guides the approach of the substrate to control the stereochemistry and regiochemistry of the addition. cornell.edu | Enables the synthesis of specific isomers of complex molecules. |

| Termination | The final radical intermediate is converted into the stable product, regenerating the catalyst. cornell.edu | Completes the catalytic cycle and determines the final product structure. |

While specific mechanistic studies on radical relay catalysis involving this compound are not extensively documented, the general principles derived from studies of related systems provide a framework for understanding how such a molecule or its precursors could participate in these advanced catalytic cycles.

Derivatization and Further Synthetic Utility of 3,4 Dichlorophenyl 4 Pyridyl Ketone

Functionalization of the Pyridine (B92270) Ring

The pyridine ring within the 3,4-Dichlorophenyl-4-pyridyl ketone molecule is a key site for synthetic modification. Its nitrogen atom and carbon atoms can undergo various reactions to introduce new substituents and expand the molecular complexity.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity allows for N-alkylation, N-acylation, and the formation of N-oxides. For instance, the nitrogen can be protonated or alkylated, which in turn activates the pyridine ring towards further reactions. abertay.ac.uk Pyridine N-oxides, formed by oxidation, exhibit altered reactivity compared to the parent pyridine, often facilitating electrophilic substitution at the 4-position. abertay.ac.uk

Modifications of the Dichlorophenyl Moiety

While the dichlorophenyl group is generally less reactive than the pyridine ring, modifications can still be achieved under specific conditions. The chlorine atoms can potentially be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by electron-withdrawing groups. Alternatively, metal-catalyzed cross-coupling reactions could be employed to replace the chlorine atoms with other functional groups, thereby diversifying the substitution pattern on the phenyl ring.

Transformations of the Ketone Carbonyl Group to Other Functionalities

The ketone carbonyl group is a highly reactive functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions, effectively removing the carbonyl oxygen. libretexts.orgyoutube.com

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents such as Grignard reagents or organolithium compounds can add to the carbonyl, forming tertiary alcohols. msu.edu Addition of amines can lead to the formation of imines or enamines. fiveable.me

Other Transformations: The ketone can be converted to a thioacetal, which can be useful as a protecting group or can be further reduced. libretexts.org

| Transformation | Reagents | Product Functional Group |

| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reduction to Methylene | H₂NNH₂/KOH (Wolff-Kishner) | Methylene |

| Nucleophilic Addition | RMgX, RLi | Tertiary Alcohol |

| Imine Formation | RNH₂ | Imine |

| Thioacetal Formation | HSCH₂CH₂SH, H⁺ | Thioacetal |

Incorporation into Polyheterocyclic Systems

A significant application of this compound and its derivatives is their use as building blocks for the synthesis of complex polyheterocyclic systems. These scaffolds are of great interest due to their prevalence in biologically active molecules.

Pyrrolo[3,4-b]pyridine derivatives are a class of heterocyclic compounds that have been synthesized using multi-component reactions. researchgate.netnih.gov One notable approach involves a one-pot cascade process that combines an Ugi–Zhu three-component reaction with a subsequent sequence of N-acylation, aza-Diels–Alder cycloaddition, decarboxylation, and dehydration to form the pyrrolo[3,4-b]pyridin-5-one core. nih.govmdpi.com These syntheses can be catalyzed by ytterbium triflate and often utilize microwave irradiation to facilitate the reactions. mdpi.com The resulting complex structures incorporate diverse substituents, and their biological activities have been explored. nih.govmdpi.com

Information Deficit on the Synthetic Utility of this compound

Extensive research has revealed a significant lack of specific, publicly available scientific literature detailing the derivatization of This compound into isoxazole (B147169) derivatives or its documented applications as a versatile synthetic building block in the synthesis of complex molecules. While general synthetic routes to isoxazoles from various ketone precursors are well-established, and the utility of ketones as building blocks in organic chemistry is a fundamental concept, direct evidence and detailed research findings concerning the specified compound are not readily accessible.

Our investigation, aimed at compiling a focused article on the chemical utility of This compound , involved targeted searches for its reaction with hydroxylamine (B1172632)—a common method for isoxazole synthesis from ketones—and its broader applications in complex molecule synthesis. These inquiries did not yield specific protocols, reaction data, or research articles that would allow for a thorough and scientifically accurate discussion as per the requested outline.

General methodologies for the synthesis of isoxazoles often involve the condensation of a ketone with hydroxylamine to form an oxime, followed by a subsequent cyclization reaction. However, without specific studies on This compound , any discussion would be purely hypothetical and would not meet the required standard of detailed, research-based findings.

Similarly, while ketones, in general, are prized as electrophilic partners in a myriad of carbon-carbon bond-forming reactions, making them valuable building blocks, the specific applications of This compound in the synthesis of more complex molecular architectures are not documented in the available literature.

Therefore, the requested sections on the derivatization and synthetic utility of this particular compound cannot be populated with the requisite scientifically accurate and detailed information.

Future Directions in Research on 3,4 Dichlorophenyl 4 Pyridyl Ketone

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl pyridyl ketones, including 3,4-Dichlorophenyl-4-pyridyl ketone, has traditionally relied on established methods that may involve harsh conditions or the use of stoichiometric, and often toxic, reagents. The future of synthesizing this valuable compound lies in the development of more efficient, economical, and environmentally benign protocols.

Key research thrusts in this area will likely focus on:

Catalytic C-H Functionalization: Direct C-H activation and arylation of pyridine (B92270) rings represents a highly atom-economical approach. Future work could explore the use of earth-abundant transition metal catalysts (e.g., iron, copper, nickel) to directly couple 1,2-dichlorobenzene (B45396) with isonicotinoyl chloride or related precursors, minimizing pre-functionalization steps.

Photoredox and Electrocatalytic Methods: Leveraging visible light or electricity to drive the synthesis offers a green alternative to thermally driven reactions. rsc.org Research into metal-free, visible-light-induced aerobic oxidative radical addition of aryl hydrazines to alkenes provides a template for developing similar strategies for ketone synthesis. rsc.org Exploring the electrochemical coupling of aryl halides and pyridine derivatives could provide a scalable and sustainable route.

Flow Chemistry: Continuous flow synthesis can offer improved safety, reproducibility, and scalability over traditional batch processes. Developing a flow-based synthesis for this compound would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Bio-inspired Catalysis: The use of enzymes or synthetic mimics for selective acylation reactions is a burgeoning field. While challenging, the development of a biocatalytic route to this compound would represent a significant leap in sustainable chemistry.

A comparative overview of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Research Focus |

| Direct C-H Arylation | Palladium, Nickel, Copper | High atom economy, reduced waste | Ligand design, optimizing selectivity |

| Photoredox Catalysis | Organic Dyes, Metal Complexes | Mild conditions, use of renewable energy | Substrate scope, quantum yield improvement |

| Electrosynthesis | Divided/Undivided Cell Setups | Avoids chemical oxidants/reductants | Electrode material, electrolyte optimization |

| Flow Chemistry | Packed-Bed Reactors, Microreactors | Enhanced safety, scalability, control | Reactor design, process optimization |

Application of Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Spectroscopy)

While standard spectroscopic methods (NMR, IR, MS) are crucial for routine characterization, advanced techniques are needed to probe the intricate dynamics of this compound on a fundamental level. Ultrafast spectroscopy, which utilizes laser pulses on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale, is particularly well-suited for this purpose. msu.edu

Future applications of these techniques could include:

Excited-State Dynamics: Time-resolved absorption and fluorescence spectroscopy can map the photophysical pathways of the molecule upon UV irradiation. This includes tracking the rates of intersystem crossing from singlet to triplet excited states, which is often a critical step in photochemical reactions of phenyl ketones. nih.gov

Vibrational Energy Redistribution: Techniques like 2D-IR spectroscopy can reveal how vibrational energy flows through the molecule after being excited. acs.org For this compound, this could elucidate the coupling between the carbonyl stretch and vibrations within the dichlorophenyl and pyridyl rings, providing insight into its reactivity and energy dissipation mechanisms. scite.ai

Solvent-Solute Interactions: The dynamics of a molecule can be highly sensitive to its environment. acs.org Ultrafast spectroscopy can monitor the reorganization of solvent molecules around the ketone in its ground and excited states, which is crucial for understanding reaction mechanisms in solution.

By applying these techniques, researchers can gain an unprecedented view of the transient species and rapid transformations that govern the photochemical behavior of this compound.

Refined Computational Modeling for Enhanced Prediction of Reactivity and Mechanistic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms. For this compound, future computational studies can move beyond simple structural and electronic calculations to provide more sophisticated and predictive models.

Areas for focused computational research include:

Modeling Excited States: Accurately calculating the energies and properties of triplet and singlet excited states is essential for understanding the molecule's photochemistry. Time-Dependent DFT (TD-DFT) and other advanced methods can be used to predict absorption spectra and identify the nature of electronic transitions.

Simulating Reaction Pathways: Computational modeling can map out the potential energy surfaces for various reactions, such as reductions, oxidations, or catalytic transformations. rsc.org This allows for the determination of transition state structures and activation barriers, providing a theoretical basis for experimental findings and guiding the design of new reactions. For instance, modeling the catalytic cycle of a palladium-catalyzed C-H functionalization can help in understanding the role of ligands and additives in promoting the desired transformation. nih.gov

Predicting Spectroscopic Signatures: Advanced computational methods can simulate various spectra (e.g., IR, Raman, NMR). This is particularly valuable when combined with advanced experimental techniques like 2D-IR, where simulations can help assign complex cross-peaks and validate mechanistic hypotheses.

| Computational Method | Target Property/Process | Potential Insight |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, reaction energetics | Prediction of stable conformers, reaction feasibility |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited-state properties | Understanding photochemical behavior |

| Molecular Dynamics (MD) | Solvation effects, conformational sampling | Insight into solvent-solute interactions and dynamics |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, large systems | Modeling reactions in complex biological or material environments |

Exploration of Unprecedented Chemical Transformations and Catalytic Cycles

The unique electronic and structural features of this compound—a ketone bridge between an electron-deficient pyridyl ring and an electron-rich dichlorophenyl ring—make it a fascinating substrate for exploring novel reactivity. Future research should aim to harness these features to develop new chemical transformations and catalytic cycles.

Promising research directions include:

Asymmetric Catalysis: The reduction of the ketone to a chiral alcohol is a key transformation. Future work should focus on developing highly efficient and enantioselective catalytic systems for this reduction, potentially using transfer hydrogenation with novel ruthenium or cobalt catalysts. researchgate.net The resulting chiral alcohol could serve as a valuable building block in medicinal chemistry.

Novel Coupling Reactions: The C-Cl and C-H bonds on the dichlorophenyl ring, as well as the C-H bonds on the pyridine ring, are all potential sites for functionalization. Research into selective, palladium- or nickel-catalyzed cross-coupling reactions could lead to the synthesis of complex, poly-functionalized derivatives with interesting photophysical or biological properties. nih.govacs.org

Pyridinium (B92312) Ylide Chemistry: The pyridine nitrogen can be activated to form pyridinium ylides. These reactive intermediates can participate in a variety of cycloaddition and rearrangement reactions, opening up new pathways for synthesizing complex heterocyclic structures that are otherwise difficult to access.

Decarbonylative Coupling: While challenging, the development of catalytic methods to extrude the carbonyl group and form a direct bond between the 3,4-dichlorophenyl and 4-pyridyl rings would be a significant achievement. Recent advances in decarbonylative Liebeskind–Srogl reactions using cobalt catalysis could provide a starting point for exploring this transformation. acs.org

The exploration of these and other novel reactions will undoubtedly expand the synthetic utility of this compound, solidifying its role as a versatile platform for chemical innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.